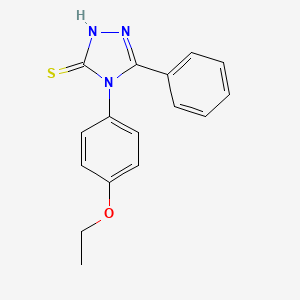

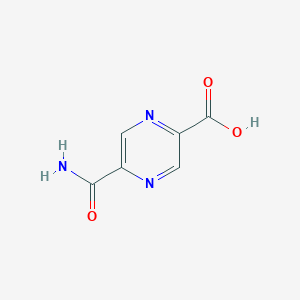

![molecular formula C15H19N5 B2532957 2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034602-84-9](/img/structure/B2532957.png)

2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine" is a chemical structure that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. These compounds have been studied for various applications, including as reagents in chromatographic analysis, in the synthesis of pharmaceuticals, and for their potential biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of intermediates such as ethoxycarbonyl or acetyl derivatives with hydrazine hydrate, as seen in the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be achieved by hydrolysis and subsequent reactions with various reagents, such as hydroxylamine hydrochloride, urea, and thiourea .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For instance, the structures of N-methyl derivatives of pyrazolo[1,5-a]pyrimidines have been confirmed by these methods, providing insights into the regioselectivity and reaction pathways of these compounds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclization, N-methylation, and reactions with hydrazine and arylhydrazines. These reactions can lead to a diverse range of products with different substituents and functional groups, as demonstrated by the synthesis of 2-(1-Aryl-4-substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by their molecular structure and the nature of their substituents. For example, complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol with phenols are stable at high temperatures due to a system of intermolecular N···H–O hydrogen bonds . The stability and reactivity of these compounds are essential for their potential applications in pharmaceuticals and as reagents in analytical chemistry.

科学的研究の応用

Synthesis and Antibacterial Evaluation

Researchers have synthesized novel heterocyclic compounds containing sulfonamido, pyrimidinyl, and pyrazolyl moieties. These compounds demonstrate significant antibacterial activity, offering potential for the development of new antimicrobial agents. The synthesis involves reactions with various methylene compounds and hydrazine derivatives, highlighting the versatility of these heterocyclic frameworks in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anticancer Activities

Another study presented the synthesis of hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, demonstrating significant efficacy against bacterial and fungal strains. This research suggests that similar compounds could have broad-spectrum antimicrobial properties and potential anticancer activity, emphasizing the importance of structural diversity in drug discovery (Kamal et al., 2015).

Regioselectivity in Synthesis

The regioselectivity of 1,3-dipolar cycloadditions was explored to synthesize various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. These compounds exhibit diverse biological activities, such as antimicrobial and anti-inflammatory effects, highlighting the importance of synthetic strategies in enhancing biological properties (Zaki, Sayed, & Elroby, 2016).

Synthesis and Biological Evaluation

Further research into the synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl) derivatives has uncovered their potential as antimicrobial agents. These findings support the exploration of heterocyclic compounds in the search for new treatments for infectious diseases, demonstrating the role of structural modification in drug development (Aggarwal et al., 2013).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity against the MCF-7 human breast adenocarcinoma cell line indicates promising avenues for the development of anticancer therapeutics. These compounds, especially those with nitrobenzylideneamino moieties, showed potent inhibitory activity, underscoring the potential of structurally novel compounds in cancer treatment (Abdellatif et al., 2014).

特性

IUPAC Name |

11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-10-8-15(17-11(2)16-10)19-6-7-20-14(9-19)12-4-3-5-13(12)18-20/h8H,3-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCXPVSUNVGPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCN3C(=C4CCCC4=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

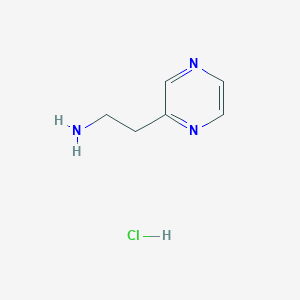

![3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2532879.png)

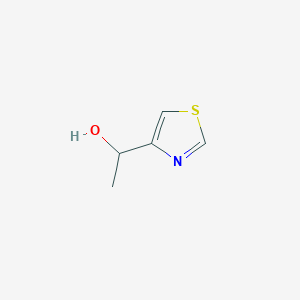

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)

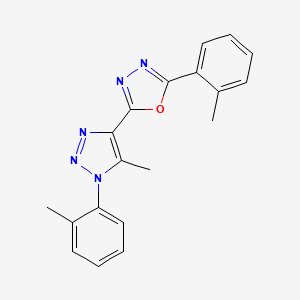

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)

![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)